2-丙烯酸,2-(苯甲酰氨基)-3-(2-呋喃基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

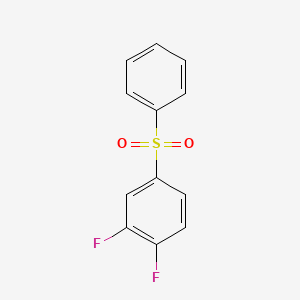

The compound "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" is a chemical entity that can be derived from benzoyl propionic acid derivatives. These derivatives are known for their potential in synthesizing various heterocyclic compounds, which are of interest due to their diverse biological activities. For instance, 3-(4-Phenyl) benzoyl propionic acid has been utilized as a starting material to synthesize a range of heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones, which have shown interesting reactivity towards different nucleophiles .

Synthesis Analysis

The synthesis of related compounds often involves the use of benzoyl propionic acid as a precursor. For example, derivatives of 3-(4-Phenyl) benzoyl propionic acid have been synthesized and their behavior with various nucleophiles has been studied . Additionally, 3-(4-Phenoxybenzoyl) propionic acids have been prepared and tested for biological activities such as hypolipidemic effects in rats, with the 2-acetylthio derivative showing potent activity . These studies provide insights into the synthetic routes that could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related 3-amino-2-benzoylaminopropenoic acid derivatives has been analyzed, revealing that these compounds exhibit a Z configuration around the exocyclic C=C double bond . This information is crucial as it can influence the chemical behavior and biological activity of the compound. The preservation of the Z configuration in the synthesis of derivatives from the parent compound is confirmed, which is relevant for understanding the structural aspects of "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" .

Chemical Reactions Analysis

The reactivity of benzoyl propionic acid derivatives towards nucleophiles has been reported, which is significant for understanding the chemical reactions that "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" may undergo . The study of these reactions can provide a foundation for predicting the behavior of the compound under different chemical conditions and for designing new compounds with desired properties.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" is not directly provided, related research on the synthesis of carboxylate type sorbents from oligomers of 2-propenylphenol and formaldehyde offers insights into the properties of structurally similar compounds . These studies highlight the importance of factors such as pH and temperature on the functional properties of the compounds, which could be extrapolated to understand the behavior of "2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-" in various environments .

科学研究应用

有机锡配合物的制备

- 研究背景:Danish 等人 (1994) 研究了使用 3-(2-呋喃基)-2-丙烯酸制备有机锡配合物。这些配合物通过各种光谱方法表征,强调了它们的结构和化学性质 (Danish, Mazhar, Islam, & Chaudary, 1994).

衍生物的分子结构

- 分子构型:Djinović-Carugo 等人 (1994) 研究了 3-氨基-2-苯甲酰氨基丙烯酸的三个衍生物的分子结构,揭示了外环 C=C 双键周围的 Z 构型。这项研究提供了对这些衍生物的合成机制和结构特征的见解 (Djinović-Carugo et al., 1994).

呋喃酮的合成

- 酸和碱对合成的影响:Gelmi 等人 (1997) 探索了在酸性条件下将 4-(2-氧代-烷基)-5(4H)-恶唑酮转化为 5-亚烷基-3-苯甲酰氨基-2(5H)-呋喃酮。这项工作展示了一种合成具有特定构型的呋喃酮的新方法 (Gelmi, Clerici, & Melis, 1997).

杂环体系的制备

- 杂环体系的通用合成子:Pizzioli 等人 (1998) 提出合成甲基 (E)-2-(乙酰氨基)-3-氰基丙-2-烯酸及其 2-苯甲酰类似物作为制备多取代杂环体系的通用合成子。这项研究突出了该化合物在创建不同化学结构方面的多功能性 (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

对映选择性氢化

- 在药物合成中的应用:Brunner 等人 (1986) 研究了 α- N -苯甲酰氨基-2-丁烯酸的对映选择性氢化。这种氢化的产物在药物合成中具有重要意义,特别是对于抗结核药物异烟肼 (Brunner, Knott, Kunz, & Thalhammer, 1986).

杂环化合物的合成

- 各种化合物的起始原料:Soliman 等人 (2010) 使用 3-(4-苯基)苯甲酰丙酸(一种相关化合物)作为合成各种杂环化合物(例如呋喃酮、吡咯啉酮和喹唑啉酮)的起始原料。这项研究说明了该化合物在形成不同化学结构中的作用 (Soliman, Bakeer, & Attia, 2010).

安全和危害

This section would detail any known hazards associated with the compound, as well as appropriate safety precautions when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.

Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!

属性

IUPAC Name |

2-benzamido-3-(furan-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKRSRYSRYRMTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353387 |

Source

|

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |

CAS RN |

70984-54-2 |

Source

|

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)